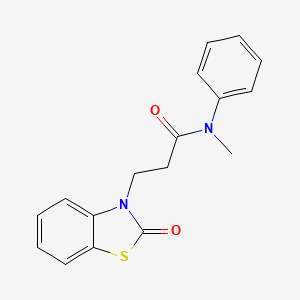

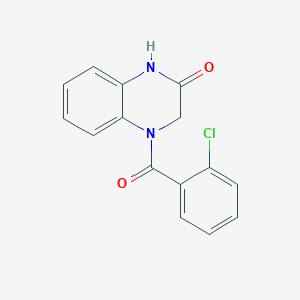

![molecular formula C11H11ClN2O2S2 B6418706 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been found to have a variety of biochemical and physiological effects, and has been used in a variety of scientific research applications. For example, this compound has been used to study the effects of calcium on cell proliferation, apoptosis, and cell differentiation. It has also been used to study the effects of glucose on insulin secretion, and to study the effects of various compounds on the activity of enzymes. Additionally, this compound has been used to study the effects of various compounds on the activity of neurotransmitters, and to study the effects of various compounds on the activity of proteins.

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others . These fungi are responsible for a variety of plant diseases that can lead to significant crop loss .

Mode of Action

This is likely due to the compound’s ability to disrupt essential biochemical processes within the fungal cells .

Biochemical Pathways

It is believed to interfere with the fungi’s ability to synthesize essential proteins or other cellular components, thereby inhibiting their growth .

Pharmacokinetics

It is known that the compound exhibits good bioactivity against several types of fungi .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, which can prevent or treat fungal infections in plants . In particular, the compound has been shown to be effective against Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum .

Action Environment

The efficacy and stability of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and temperature can all affect the compound’s activity .

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to use in a variety of experiments. Additionally, it has low toxicity, which makes it safe to use in experiments involving animals or human subjects. Furthermore, this compound is relatively inexpensive, which makes it an attractive option for researchers. However, this compound does have some limitations. For example, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound. Additionally, this compound is not always stable, which can make it difficult to store and use over long periods of time.

Zukünftige Richtungen

There are a variety of potential future directions for the use of 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide in scientific research. For example, this compound could be used to study the effects of various compounds on the activity of various enzymes and proteins, as well as the effects of various compounds on the activity of neurotransmitters. Additionally, this compound could be used to study the effects of various compounds on the expression of certain genes. Furthermore, this compound could be used to study the effects of various compounds on the activity of various cell types, such as stem cells. Finally, this compound could be used to study the effects of various compounds on the development and progression of various diseases, such as cancer.

Synthesemethoden

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can be synthesized using a variety of methods. One method involves the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a compound known as an intermediate, which can then be further reacted with a variety of other compounds to produce this compound. Other methods for synthesizing this compound include the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of an acid, such as hydrochloric acid, or the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of an oxidizing agent, such as potassium permanganate.

Eigenschaften

IUPAC Name |

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOLXBJTZOMHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)

![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)

![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)

![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)

![[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418716.png)

![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)